2'-isobutyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-isobutyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole ring in its structure suggests potential biological activities, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-isobutyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 1,3,4-thiadiazole derivatives with appropriate cyclohexane and isoquinoline precursors under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2’-isobutyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2’-isobutyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2’-isobutyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Sulfamethizole
Uniqueness
The uniqueness of 2’-isobutyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure, which imparts distinct chemical and biological properties. This structure can enhance its stability and specificity in interacting with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H28N4O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-(2-methylpropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H28N4O2S/c1-14(2)13-26-20(28)17-10-6-5-9-16(17)18(22(26)11-7-4-8-12-22)19(27)23-21-25-24-15(3)29-21/h5-6,9-10,14,18H,4,7-8,11-13H2,1-3H3,(H,23,25,27) |
InChI Key |
CPPYMLYGXDPFLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CC(C)C |
Origin of Product |
United States |
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